(2-Bromo-cyclopent-2-enyl)-acetaldehyde
Description
(2-Bromo-cyclopent-2-enyl)-acetaldehyde is a brominated acetaldehyde derivative featuring a cyclopentene ring substituted with a bromine atom at the 2-position and an aldehyde functional group. While direct studies on this compound are absent in the provided evidence, its structural analogs—such as brominated phenyl- and pyridyl-acetaldehydes—suggest it may serve as a versatile intermediate in organic synthesis, particularly in pharmaceutical or agrochemical applications. The cyclopentene ring introduces strain due to its non-aromatic, unsaturated structure, which could enhance reactivity in ring-opening or cycloaddition reactions .
Properties
Molecular Formula |
C7H9BrO |
|---|---|
Molecular Weight |
189.05 g/mol |
IUPAC Name |
2-(2-bromocyclopent-2-en-1-yl)acetaldehyde |
InChI |
InChI=1S/C7H9BrO/c8-7-3-1-2-6(7)4-5-9/h3,5-6H,1-2,4H2 |
InChI Key |
KJAHGBFQWVSPTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=C1)Br)CC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Cyclopentene vs. Aromatic Rings : The cyclopentene ring in the target compound lacks aromatic stabilization, making it more reactive toward ring-opening or strain-relief reactions compared to the aromatic analogs .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 2-(2-Bromo-6-nitrophenyl)acetaldehyde) increase the electrophilicity of the aldehyde, favoring nucleophilic additions. Conversely, electron-donating methoxy groups in 2-(2-Bromo-4,5-dimethoxyphenyl)acetaldehyde may reduce reactivity at the aldehyde but stabilize intermediates .
- Polarity and Solubility: The pyridine derivative (C₇H₆BrNO) is likely more polar due to its nitrogen atom, enhancing solubility in polar solvents like ethanol or DMSO, whereas the cyclopentene analog may exhibit lower water solubility .
Bromine Reactivity
- Aromatic Bromides : In 2-(5-Bromopyridin-2-yl)acetaldehyde and 2-(2-Bromo-6-nitrophenyl)acetaldehyde, the bromine atom is positioned on aromatic rings, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura) to form biaryl structures .
- Cyclopentene Bromide : The bromine on the strained cyclopentene ring may undergo elimination to form cyclopentadiene or nucleophilic substitution (e.g., SN2) due to reduced steric hindrance compared to aromatic analogs .
Aldehyde Reactivity
- Electrophilicity : The nitro group in 2-(2-Bromo-6-nitrophenyl)acetaldehyde enhances the aldehyde's electrophilicity, making it more reactive toward Grignard reagents or hydride reductions compared to the methoxy-substituted analog .
Analytical Characterization
Gas chromatography-mass spectrometry (GC-MS) studies on chloro-phenylacetaldehyde isomers (e.g., 2-chloro-2-phenylacetaldehyde) reveal that substituent position significantly impacts retention times despite similar boiling points . By analogy, this compound may exhibit distinct GC-MS behavior compared to aromatic brominated analogs due to differences in polarity and ring strain.
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